molecular formula C10H16N2O B13043688 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine

1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine

Katalognummer: B13043688
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: NDOQYBATTZCKML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. It is used primarily for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine typically involves the reaction of 2-methoxy-6-methylbenzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxy-6-methylphenyl)ethane-1,2-diamine can be compared with similar compounds such as:

    1-(2-Methylphenyl)ethane-1,2-diamine: Lacks the methoxy group, which may result in different reactivity and biological activity.

    1-(2-Methoxyphenyl)ethane-1,2-diamine: Lacks the methyl group, which can also affect its chemical and biological properties.

    This compound dihydrochloride: A salt form that may have different solubility and stability properties.

These comparisons highlight the unique structural features of this compound and how they influence its reactivity and applications.

Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

1-(2-methoxy-6-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-7-4-3-5-9(13-2)10(7)8(12)6-11/h3-5,8H,6,11-12H2,1-2H3

InChI-Schlüssel

NDOQYBATTZCKML-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)OC)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.